3-amino-4-methoxy-2-methylbenzene-1-sulfonamide
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Overview
Description
3-amino-4-methoxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O3S. It is a derivative of benzene, featuring an amino group, a methoxy group, a methyl group, and a sulfonamide group attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxy-2-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-amino-4-methoxy-2-methylbenzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction mixture is then neutralized with ammonia to yield the sulfonamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained in a crystalline powder form and is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-amino-4-methoxy-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-methoxybenzene-1-sulfonamide
- 3-amino-2-methylbenzene-1-sulfonamide
- 4-methoxy-2-methylbenzene-1-sulfonamide
Uniqueness
3-amino-4-methoxy-2-methylbenzene-1-sulfonamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
2551115-08-1 |
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Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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